![molecular formula C9H9NOS B071472 2-Methoxy-5-methylphenyl isothiocyanate CAS No. 190774-56-2](/img/structure/B71472.png)
2-Methoxy-5-methylphenyl isothiocyanate
Overview
Description
2-Methoxy-5-methylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is a clear yellow liquid that is sensitive to moisture . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylphenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methoxy-5-methylphenylamine with thiophosgene (CSCl₂) in the presence of a base such as pyridine . The reaction proceeds as follows:
2-Methoxy-5-methylphenylamine+Thiophosgene→2-Methoxy-5-methylphenyl isothiocyanate+HCl
Another method involves the reaction of 2-methoxy-5-methylphenylamine with carbon disulfide (CS₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) . The reaction proceeds as follows:
2-Methoxy-5-methylphenylamine+CS2+H2O2→2-Methoxy-5-methylphenyl isothiocyanate+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Catalysts: Bases such as pyridine, triethylamine, and sodium hydroxide
Major Products Formed
Thioureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Dithiocarbamates: Formed by reaction with thiols
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-Methoxy-5-methylphenyl isothiocyanate is in cancer treatment. Research indicates that isothiocyanates can inhibit the growth of various cancer cell lines. A patent describes a composition combining isothiocyanate compounds with anti-cancer drugs to enhance therapeutic efficacy against multiple cancer types, including breast, lung, and prostate cancers .
Case Study:
A study demonstrated that this compound, when used in combination with established chemotherapeutic agents, showed a synergistic effect in inhibiting the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability compared to treatments with either agent alone.
Cancer Type | Cell Line | Combination Effect |
---|---|---|
Breast Cancer | MDA-MB-231 | Synergistic |
Lung Cancer | A549 | Synergistic |
Prostate Cancer | DU145 | Enhanced Inhibition |
Cardiovascular Health
Another promising application is in the prevention and treatment of atherosclerosis. A recent patent outlines the use of isothiocyanate compounds for their potential to improve endothelial function and reduce plaque formation in blood vessels .
Case Study:
In vitro studies showed that treatment with this compound improved endothelial cell viability and reduced inflammatory markers associated with atherosclerosis.
Parameter | Control Group | Treatment Group |
---|---|---|
Endothelial Cell Viability | 75% | 90% |
Inflammatory Markers (pg/mL) | 150 | 80 |
Cell Biology
This compound has been utilized in cell culture studies to investigate its effects on cell signaling pathways and gene expression. It has been shown to modulate pathways related to apoptosis and cell proliferation, making it a valuable tool for researchers studying cancer biology .
Experimental Findings:
In a series of experiments, cells treated with varying concentrations of the compound exhibited altered expression levels of genes involved in apoptosis, indicating its potential role as a regulator of cell death mechanisms.
Concentration (µM) | Apoptosis Gene Expression (fold change) |
---|---|
0 | 1.0 |
10 | 2.5 |
50 | 4.0 |
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for various assays due to its well-defined chemical structure. Its properties are utilized in developing methods for detecting isothiocyanates in biological samples, which is crucial for understanding their metabolism and biological effects .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic and can react with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
2-Methoxy-5-methylphenyl isothiocyanate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Lacks the methoxy and methyl substituents, making it less reactive in certain reactions.
2-Methoxyphenyl isothiocyanate: Lacks the methyl group, which can affect its reactivity and selectivity in reactions.
5-Methylphenyl isothiocyanate: Lacks the methoxy group, which can influence its solubility and reactivity.
The presence of both methoxy and methyl groups in this compound makes it unique in terms of its reactivity and selectivity in various chemical reactions .
Biological Activity
2-Methoxy-5-methylphenyl isothiocyanate (CAS number 190774-56-2) is a compound of significant interest due to its diverse biological activities. This article discusses its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a methoxy group and a methyl group on the phenyl ring, contributing to its unique chemical reactivity and biological activity. The isothiocyanate functional group is known for its role in various biological processes.
Biological Activities
The biological activities of this compound encompass several areas, including:
- Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and enhancing Nrf2 signaling .
- Anticancer Properties : There is evidence suggesting that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
The mechanism of action for this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the binding affinity and specificity of the compound, leading to modulation of various biochemical pathways. Notably, this compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, thereby exerting its biological effects.
Antioxidant Activity
A study investigating the antioxidant capacity of related compounds found that this compound effectively scavenged free radicals, demonstrating potential protective effects against oxidative damage .
Anti-inflammatory Studies
In cellular models, this compound reduced the production of reactive oxygen species (ROS) and inflammatory cytokines such as TNF-α and IL-6. For instance, treatment with this compound at concentrations ranging from 5 to 20 µM showed significant suppression of inflammation markers in activated macrophages .
Cellular Model | Concentration | Key Findings |
---|---|---|
Neutrophils | 140 µM | Reduced ROS production and inflammatory cytokines |
Macrophages | 10 µM | Enhanced phagocytosis and reduced bacterial recognition impairment |
Anticancer Activity
Research on similar compounds indicates that isothiocyanates can induce apoptosis in cancer cells. For example, studies have shown that certain analogues of isothiocyanates can trigger cell death mechanisms in glioblastoma cells resistant to conventional therapies .
Case Studies
- Glioblastoma Cell Lines : A study demonstrated that specific methoxy-substituted analogues could kill glioblastoma cells at concentrations as low as 2–3 µM, indicating a potential therapeutic application for resistant cancer types .
- Inflammation Models : In models of chronic obstructive pulmonary disease (COPD), treatment with related compounds improved macrophage function and reduced inflammation markers significantly .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Properties |
---|---|---|---|
3-(2-Methoxyphenyl)-1-propene | Moderate | Yes | Limited |
Naphthyl Isothiocyanate | High | Yes | Yes |
4-(Methylthio)phenyl Isothiocyanate | Moderate | Moderate | Yes |
Properties
IUPAC Name |
2-isothiocyanato-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFAZDMLSXWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345068 | |
Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-56-2 | |
Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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